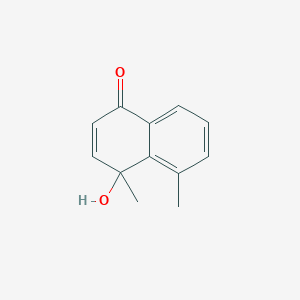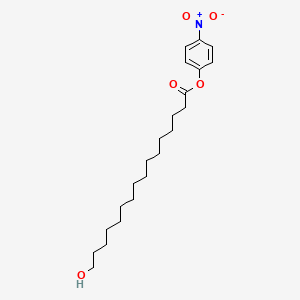
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester is a complex organic compound with the molecular formula C22H35NO4. It is also known as 4-nitrophenyl palmitate. This compound is an ester formed from hexadecanoic acid (palmitic acid) and 4-nitrophenol. Esters like this one are often used in biochemical assays and industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester can be synthesized through esterification reactions. One common method involves reacting hexadecanoic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The reaction can be summarized as follows:
Hexadecanoic acid+4-nitrophenolDCCHexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester+Dicyclohexylurea
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding hexadecanoic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester can participate in nucleophilic substitution reactions, where the 4-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, organic solvents.
Major Products
Hydrolysis: Hexadecanoic acid and 4-nitrophenol.
Reduction: Hexadecanoic acid, 16-hydroxy-, 4-aminophenyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study lipase activity.
Medicine: Investigated for its potential role in drug delivery systems due to its ability to form stable esters.
Industrial Chemistry: Utilized in the synthesis of surfactants and emulsifiers.
Biology: Studied for its role in plant cuticle formation and as a monomer in cutin biosynthesis.
Mecanismo De Acción
The mechanism of action of hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester involves its interaction with specific enzymes and biological molecules. For example, in lipase assays, the ester bond is hydrolyzed by the enzyme, releasing 4-nitrophenol, which can be quantitatively measured. The molecular targets include esterases and lipases, which catalyze the hydrolysis of the ester bond.
Comparación Con Compuestos Similares
Similar Compounds
Hexadecanoic acid, 4-nitrophenyl ester: Lacks the 16-hydroxy group, making it less hydrophilic.
Hexadecanoic acid, 16-hydroxy-, 4-aminophenyl ester: Contains an amino group instead of a nitro group, affecting its reactivity and applications.
Uniqueness
Hexadecanoic acid, 16-hydroxy-, 4-nitrophenyl ester is unique due to the presence of both a hydroxy group and a nitro group, which confer distinct chemical properties. The hydroxy group increases its hydrophilicity, while the nitro group allows for specific reactions such as reduction to an amino group.
Propiedades
Número CAS |
92270-01-4 |
|---|---|
Fórmula molecular |
C22H35NO5 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 16-hydroxyhexadecanoate |
InChI |
InChI=1S/C22H35NO5/c24-19-13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(25)28-21-17-15-20(16-18-21)23(26)27/h15-18,24H,1-14,19H2 |
Clave InChI |
CVEHUCOKDXPFQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


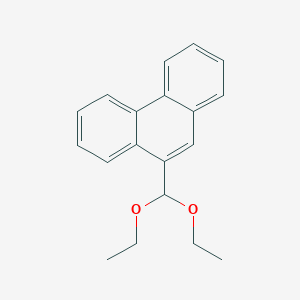
![(3E)-3-[(Diphenylmethyl)imino]butan-2-one](/img/structure/B14344951.png)
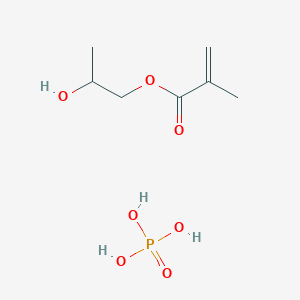
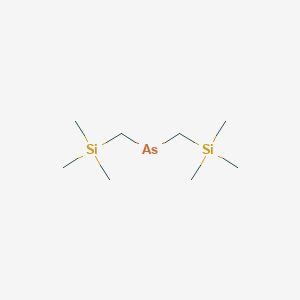
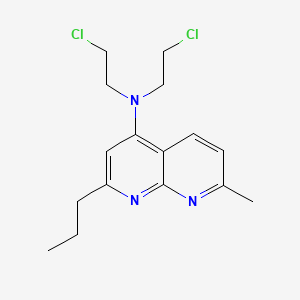

![4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one](/img/structure/B14344974.png)
![Ethyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B14344975.png)
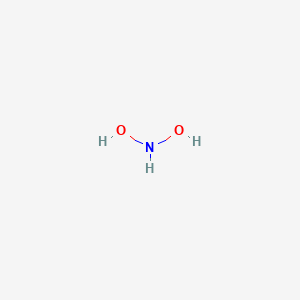
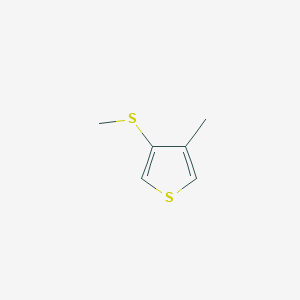
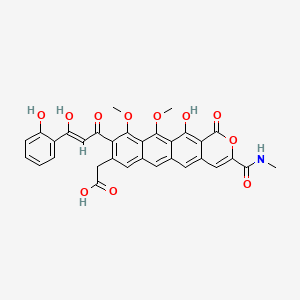
![1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine](/img/structure/B14345005.png)

